molecular formula C19H17Cl2F3N2O4 B11493054 Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate

Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate

Cat. No.: B11493054
M. Wt: 465.2 g/mol
InChI Key: SSGUVUROUFOFGJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile, leading to the formation of intermediate compounds.

    Amidation: The intermediate compounds undergo amidation reactions to introduce the amide functional group.

    Esterification: The final step involves esterification to form the ethyl ester of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilized for controlled reaction conditions and scalability.

    Continuous Flow Reactors: Employed for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate: Shares similar structural features but differs in the position and type of substituents.

    Trifluoromethylated Amino Acids: Compounds with trifluoromethyl groups and amino acid structures, used in various chemical and biological applications.

Properties

Molecular Formula

C19H17Cl2F3N2O4

Molecular Weight

465.2 g/mol

IUPAC Name

ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H17Cl2F3N2O4/c1-3-30-17(28)18(19(22,23)24,25-12-6-9-14(20)15(21)10-12)26-16(27)11-4-7-13(29-2)8-5-11/h4-10,25H,3H2,1-2H3,(H,26,27)

InChI Key

SSGUVUROUFOFGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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